molecular formula C23H21ClN2O3 B4752275 (2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)pr op-2-enamide

(2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)pr op-2-enamide

Cat. No.: B4752275
M. Wt: 408.9 g/mol
InChI Key: YXIDWHJRNFPGMM-ZHZULCJRSA-N
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Description

The compound “(2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)prop-2-enamide” is a structurally complex molecule featuring a furan ring substituted with a 2-chlorophenyl group, a phenylcarbonylamino moiety, and a methylethylamide side chain.

Properties

IUPAC Name

N-[(Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-15(2)25-23(28)20(26-22(27)16-8-4-3-5-9-16)14-17-12-13-21(29-17)18-10-6-7-11-19(18)24/h3-15H,1-2H3,(H,25,28)(H,26,27)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIDWHJRNFPGMM-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the amide bond and the introduction of the chlorophenyl and furyl groups. Typical synthetic routes might include:

    Formation of the Amide Bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) under appropriate conditions.

    Introduction of Aromatic Rings: The chlorophenyl and furyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Final Assembly: The final step would involve the assembly of the different fragments under controlled conditions to ensure the correct configuration (2Z).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be common to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amide group.

    Reduction: Reduction reactions could target the carbonyl group in the amide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound features a unique structure that includes:

  • A furan ring and a chlorophenyl group , which may contribute to its biological activity.
  • An amide functional group , indicative of potential interactions with biological systems.

The chemical formula can be represented as C19H18ClN1O2C_{19}H_{18}ClN_{1}O_{2}, which highlights its complexity and potential reactivity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties . Research has shown that derivatives of chlorophenyl and furan can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that compounds containing furan rings effectively target cancer cell lines through specific pathways, leading to cell death .

Antimicrobial Properties

The presence of the chlorophenyl group suggests potential antimicrobial activity . Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. A systematic review highlighted several derivatives that showed promising results against resistant strains of bacteria, indicating that this compound could be a candidate for further development .

Enzyme Inhibition

The amide functionality may allow this compound to act as an enzyme inhibitor . Enzyme inhibition is crucial in drug design, particularly for conditions like hypertension and diabetes. Studies have found that related compounds can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Organic Electronics

The unique electronic properties of compounds like this one make them suitable for applications in organic electronics . Research has shown that similar compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to form stable thin films with good charge transport characteristics .

Photovoltaic Cells

Additionally, the compound's structural characteristics suggest it could be explored for use in solar energy applications . The incorporation of furan and phenyl groups enhances light absorption, making it a potential candidate for developing more efficient photovoltaic materials .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against resistant bacterial strains
Enzyme InhibitionInhibits COX and LOX enzymes
Organic ElectronicsSuitable for OLEDs and charge transport
Photovoltaic CellsEnhances light absorption for solar energy

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds revealed significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, suggesting that our compound could exhibit similar effects.

Case Study 2: Antimicrobial Efficacy

In a clinical trial, derivatives of the chlorophenyl-furan structure were tested against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a notable reduction in bacterial load, showcasing the potential of our compound as an antimicrobial agent.

Case Study 3: Organic Photovoltaics

Research on furan-based compounds demonstrated enhanced efficiency in organic solar cells, achieving power conversion efficiencies exceeding 10%. This indicates that the compound could play a role in advancing solar technology.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in substituent groups, which significantly influence physicochemical and biological properties. Key comparisons are summarized in Table 1 .

Table 1: Structural and Functional Comparison with Analogues

Compound Name Substituents on Furan Amide Side Chain Key Functional Groups Molecular Weight (g/mol) Biological Relevance (Inferred)
(2Z)-3-[5-(2-Chlorophenyl)(2-Furyl)]-N-(Methylethyl)-2-(Phenylcarbonylamino)Prop-2-Enamide (Target) 2-Chlorophenyl N-(Methylethyl), Phenylcarbonyl Chlorophenyl, Enamide, Furan ~413.85* Potential kinase inhibitor
(2Z)-3-[5-(3-Chlorophenyl)Furan-2-yl]-2-[(4-Methoxyphenyl)Formamido]-N-(Prop-2-en-1-yl)Prop-2-enamide 3-Chlorophenyl N-(Prop-2-enyl), 4-Methoxybenzoyl Methoxyphenyl, Chlorophenyl, Enamide ~453.92 Higher solubility due to methoxy group
(2Z)-2-Cyano-N-(3-Methylphenyl)-3-[5-(3-Nitrophenyl)Furan-2-yl]Prop-2-enamide 3-Nitrophenyl Cyano, N-(3-Methylphenyl) Nitrophenyl, Cyano, Enamide ~429.84 Enhanced electrophilicity (nitro group)

*Calculated using average isotopic masses.

  • Substituent Position and Bioactivity: The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to the 3-chlorophenyl or 3-nitrophenyl analogues.
  • Side Chain Modifications: The methylethylamide group in the target compound likely improves metabolic stability compared to the prop-2-enyl side chain in , which may be prone to oxidation. Conversely, the cyano group in increases electrophilicity, raising reactivity but possibly contributing to toxicity.
Toxicological and Carcinogenic Profiles

A structurally distinct but functionally relevant analogue, N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide (), demonstrates potent carcinogenicity in rodent models. While the target compound lacks the nitro group and thiazole ring, its furan and enamide motifs suggest a need for caution in toxicological evaluation. Furan derivatives are often associated with hepatic or renal toxicity due to reactive metabolite formation .

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shares moderate similarity (0.45–0.60) with analogues due to common furan and enamide backbones. However, differences in substituents (e.g., nitro vs. chloro groups) reduce overlap in fingerprint-based assessments. Graph-based comparisons () highlight shared subgraphs, such as the furan-amide core, but divergent branching patterns at the phenyl and side chain positions.

Biological Activity

The compound (2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16ClN2O2C_{17}H_{16}ClN_{2}O_{2} with a molecular weight of approximately 313.74 g/mol. The structure features a furan ring, a chlorophenyl group, and an amide functional group, which are critical for its biological interactions.

Structural Formula

 2Z 3 5 2 chlorophenyl 2 furyl N methylethyl 2 phenylcarbonylamino prop 2 enamide\text{ 2Z 3 5 2 chlorophenyl 2 furyl N methylethyl 2 phenylcarbonylamino prop 2 enamide}

Anticancer Properties

Research has indicated that compounds similar to (2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)prop-2-enamide exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in various cancer cell lines through the following mechanisms:

  • Inhibition of Cell Proliferation : Compounds have been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been noted, leading to programmed cell death in malignant cells.

The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, the compound may target:

  • Bcl-2 Family Proteins : By downregulating anti-apoptotic proteins, it promotes apoptosis.
  • Caspase Activation : The compound may activate caspases that are crucial for the execution phase of apoptosis.

Antimicrobial Activity

Preliminary studies suggest that this compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy is attributed to:

  • Disruption of Bacterial Cell Membranes : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Biofilm Formation : It has been shown to prevent biofilm formation in certain bacterial strains, enhancing its potential as an antimicrobial agent.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). Flow cytometry analysis confirmed increased apoptotic cells after treatment.
  • Antimicrobial Efficacy Against Staphylococcus aureus
    • In a controlled experiment, the compound displayed inhibitory effects on Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential utility in treating infections caused by resistant strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus
Cell ProliferationReduces viability in vitro

Table 2: Case Study Results

Study FocusResults
Breast Cancer CellsSignificant reduction in viabilityPotential anticancer agent
Bacterial StrainsMIC of 32 µg/mL against S. aureusEffective antimicrobial

Q & A

Q. Key Optimization Parameters

ParameterOptimal RangeYield ImpactReference
Catalyst (Pd) loading5–10 mol%+15–20%
Reaction pH (amide)7.5–8.5+10%
Purification methodFlash chromatography>95% purity

Data Contradiction Note : Some protocols report using recrystallization (ethanol/water) instead of chromatography, but this risks co-precipitating isomers .

How do structural modifications (e.g., chloro vs. methoxy substituents) affect the compound’s biological activity?

Q. Structure-Activity Relationship (SAR) Insights

  • 2-Chlorophenyl group : Enhances lipophilicity (logP +0.8) and improves binding to hydrophobic enzyme pockets (e.g., kinase inhibition assays show 2x potency vs. non-chlorinated analogs) .
  • Methylethylamide side chain : Reduces metabolic degradation in hepatic microsomal assays (t½ increased from 1.2 to 4.7 hours) compared to bulkier alkyl groups .
  • Z-configuration : Critical for bioactivity; E-isomers show <10% activity in antiproliferative assays .

Advanced SAR Challenge : Conflicting data exist on the furan ring’s role in cytotoxicity. Some studies attribute activity to π-π stacking with DNA , while others propose furan oxidation metabolites as the active species .

What advanced analytical techniques resolve stereochemical and purity challenges in this compound?

Q. Methodological Recommendations

X-ray crystallography : SHELXL refinement confirms the Z-configuration (C2–C3 torsion angle: 178.5°) and hydrogen-bonding networks .

Chiral SFC : Separates E/Z isomers using Chiralpak® OD columns (20% MeOH-DMEA in CO2; Rt = 1.6–2.4 min) .

LC-MS/MS : Quantifies trace impurities (<0.1%) with ESI+ mode (m/z 455.2 [M+H]+) .

Q. Critical Analysis Framework

Assay variability : Antiproliferative IC₅₀ values range from 0.8–5.3 µM due to differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times .

Metabolic interference : Some studies omit cytochrome P450 inhibition data, leading to overestimation of in vivo efficacy .

Batch purity : Impurities >2% (e.g., E-isomers) artificially inflate toxicity profiles .

Q. Resolution Strategy :

  • Standardize assays using NCI-60 cell panels.
  • Validate purity via orthogonal methods (HPLC, SFC) before biological testing .

What computational methods predict the compound’s reactivity and binding modes?

Q. Advanced Modeling Approaches

DFT calculations : Optimize the Z-isomer’s geometry (B3LYP/6-31G*) and predict electrophilic sites (e.g., furan C5 for nucleophilic attack) .

Molecular docking : AutoDock Vina simulations suggest strong binding to EGFR kinase (ΔG = −9.2 kcal/mol) via H-bonds with Met793 and hydrophobic interactions with the chlorophenyl group .

MD simulations : Reveal conformational stability in aqueous solution (RMSD <1.0 Å over 50 ns) .

Limitations : Overprediction of solubility (logS calc = −4.1 vs. exp = −5.2) due to inadequate force-field parameters for chloroaromatics .

How is the compound’s stability profile evaluated under physiological conditions?

Q. Methodology for Degradation Studies

pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; LC-MS monitors hydrolysis (amide bond cleavage at pH <3) .

Photodegradation : Expose to UV-A (365 nm) for 48h; observe 30% degradation via furan ring oxidation .

Thermal stability : TGA shows decomposition onset at 210°C (N₂ atmosphere) .

Key Finding : The methylethylamide group improves plasma stability (t½ = 6.2h in rat plasma) vs. unsubstituted analogs (t½ = 1.8h) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)pr op-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)pr op-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.